N-(3-Bromophenyl)-3-(morpholinosulfonyl)benzamide is a sulfamoyl benzamide derivative. [] While its specific source in natural products or synthetic origin is not detailed in the provided literature, it plays a significant role in scientific research as a potential selective inhibitor for human Ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). []
N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide is a compound that falls within the category of sulfamoyl-benzamide derivatives. These compounds have been the focus of research due to their potential biological activities, particularly as inhibitors of ectonucleotidases such as human NTPDase isoforms. The specific structure of N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide positions it as a candidate for further study in therapeutic applications, especially in the context of inflammatory diseases and cancer treatment.
N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide can be classified as:
The synthesis of N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide typically involves several key steps:
N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide has a complex molecular structure characterized by:
N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide can participate in various chemical reactions:
The mechanism of action for N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide primarily revolves around its role as an inhibitor of ectonucleotidases:
N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide has potential applications in various scientific fields:
Sulfamoyl-benzamide derivatives represent a privileged scaffold in modern medicinal chemistry, combining two pharmacophores with distinct and complementary biological activities. These hybrid molecules leverage the bioisosteric properties of sulfonamides and the conformational rigidity of benzamides, creating compounds capable of interacting with diverse enzymatic targets. The integration of these moieties facilitates molecular recognition across multiple binding sites within enzyme active sites, making them particularly valuable in designing inhibitors for structurally complex targets. Their synthetic versatility allows for extensive structural diversification, enabling fine-tuning of pharmacokinetic properties and target selectivity, which is essential for developing isoform-specific enzyme inhibitors [2] .
The sulfonamide group (–SO₂NH–) serves as a versatile pharmacophore with demonstrated capability in forming key hydrogen-bonding interactions with enzyme active sites. This moiety exhibits a tetrahedral geometry around the sulfur atom, creating distinctive spatial orientations that mimic transition states in enzymatic catalysis. Sulfonamides demonstrate exceptional hydrogen-bonding capacity through both the sulfonyl oxygen atoms (hydrogen-bond acceptors) and the NH group (hydrogen-bond donor), facilitating interactions with amino acid residues in enzyme binding pockets. Historically, sulfonamide-containing compounds have shown efficacy as carbonic anhydrase inhibitors (e.g., acetazolamide), antibacterial agents (e.g., sulfamethoxazole), and diuretics (e.g., furosemide), establishing their broad therapeutic relevance .
Benzamide derivatives contribute planar aromatic character that facilitates π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) and cation-π interactions with positively charged residues (Arg, Lys). The carboxamide linkage (–CONH–) provides an additional hydrogen-bonding motif that enhances target engagement. When combined as in sulfamoyl-benzamides, these moieties create a multidentate binding platform capable of high-affinity interactions with diverse enzyme classes. Recent studies demonstrate that benzamide-bearing benzene sulfonamides exhibit exceptional inhibitory potency against human carbonic anhydrase II (hCA II) with IC₅₀ values reaching 0.09-0.58 μM, while derivatives like N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides show nanomolar inhibition (Ki = 4.07-37.16 nM) against hCA I, hCA II, and acetylcholinesterase enzymes .
The morpholinosulfonyl moiety (–SO₂N-morpholine) represents a strategic bioisostere for enhancing the physicochemical and target-binding properties of sulfamoyl-benzamide derivatives. Morpholine, a saturated heterocycle containing both basic nitrogen and hydrogen-bond accepting oxygen, confers several advantageous properties. First, it improves aqueous solubility compared to aromatic substituents, addressing a common limitation of purely aromatic sulfonamides. Second, the morpholine oxygen serves as an additional hydrogen-bond acceptor, potentially forming interactions with serine, threonine, or backbone NH groups in enzyme active sites. Third, the conformational flexibility of the morpholine ring enables adaptive binding to enzyme subsites with varying geometries [7].
Structurally, the morpholine ring adopts a chair conformation with the sulfonamide nitrogen positioned equatorially, projecting the sulfonyl group outward for optimal target engagement. This spatial arrangement creates a three-point binding motif: (1) the sulfonyl oxygens for ionic/hydrogen-bond interactions, (2) the morpholine oxygen as a hydrogen-bond acceptor, and (3) the benzamide carbonyl for hydrogen-bond donation/acceptance. Studies on h-NTPDase inhibitors have demonstrated that morpholinosulfonyl incorporation significantly enhances potency, with compounds like N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) achieving submicromolar IC₅₀ values against h-NTPDase2. The electron-donating properties of morpholine also modulate the electronic character of the sulfonamide group, potentially enhancing its interaction with positively charged residues in enzyme active sites [5] [7].
Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) represent a therapeutically significant enzyme family that regulates extracellular nucleotide signaling. Among the eight known isoforms, h-NTPDase1, 2, 3, and 8 have emerged as validated drug targets due to their involvement in critical pathophysiological processes. These ectoenzymes catalyze the hydrolysis of nucleoside triphosphates (e.g., ATP) and diphosphates (e.g., ADP) to monophosphates (e.g., AMP), thereby modulating purinergic signaling cascades. h-NTPDase1 is expressed on vascular endothelium, activated immune cells (T-cells, monocytes, dendritic cells), and platelets, where it regulates thrombosis and inflammation. h-NTPDase3 is prominent in pancreatic islets (impacting insulin secretion), kidney, and reproductive tissues, while h-NTPDase8 is primarily hepatic and intestinal [1] [2].
Dysregulation of these enzymes contributes to disease pathogenesis across multiple systems. Overexpression of h-NTPDase1 in tumors creates an immunosuppressive microenvironment by depleting extracellular ATP (a pro-inflammatory signal) and generating adenosine (an immunosuppressive molecule). In the vascular system, altered h-NTPDase activity disrupts the thrombohemorrhagic balance, contributing to thrombotic disorders. h-NTPDase3 dysfunction in pancreatic β-cells may impair glucose homeostasis through aberrant ATP-mediated insulin secretion. Consequently, selective inhibitors offer therapeutic potential for cancer immunotherapy, antithrombotic therapy, anti-inflammatory interventions, and diabetes management. The development of sulfamoyl-benzamide-based inhibitors represents a significant advancement in targeting these enzymes with nanomolar to micromolar potency, addressing previous challenges in achieving isoform selectivity [1] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1